molecular formula C6H6BrNO B145530 (4-Bromopyridin-2-yl)methanol CAS No. 131747-45-0

(4-Bromopyridin-2-yl)methanol

Cat. No. B145530
M. Wt: 188.02 g/mol
InChI Key: MHVUUSQGWMQSMH-UHFFFAOYSA-N
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Description

The compound “(4-Bromopyridin-2-yl)methanol” is a brominated pyridine derivative. Pyridine derivatives are known for their applications in various chemical reactions and as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The presence of the bromine atom on the pyridine ring makes it a potential candidate for further functionalization through various organic reactions.

Synthesis Analysis

The synthesis of related pyridine derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine was achieved through the double reduction of cyclic sulfonamide precursors, which were prepared using a stereoselective intramolecular Heck reaction . Although this does not directly describe the synthesis of “(4-Bromopyridin-2-yl)methanol,” it provides insight into the complexity and potential synthetic routes for related compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their reactivity and interaction with other molecules. For example, the Schiff base compound synthesized from 4-methylpyridin-2-ylamine was characterized by single-crystal X-ray diffraction, which revealed a nearly coplanar arrangement of the benzene and pyridine rings . This structural information is essential for understanding the reactivity of such compounds, although it does not directly pertain to “(4-Bromopyridin-2-yl)methanol.”

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, often facilitated by the presence of substituents such as bromine. The in situ alkylation of 4,4'-bipyridine during the hydrothermal synthesis of copper(I) bromide complexes is an example of how such derivatives can participate in complex chemical processes . This demonstrates the reactivity of brominated pyridine compounds in coordination chemistry, which could be relevant to the chemical behavior of “(4-Bromopyridin-2-yl)methanol.”

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their substituents. For instance, the solubility of 4-bromopyrazole in binary solvent mixtures was studied, showing that the solubility is highest in neat methanol or ethanol . This suggests that “(4-Bromopyridin-2-yl)methanol” might also exhibit significant solubility in these solvents. Additionally, the study of excess molar volumes and viscosities of binary mixtures with 4-methylpyridine provides data on the interactions between pyridine derivatives and alcohols , which could be extrapolated to understand the behavior of “(4-Bromopyridin-2-yl)methanol” in similar mixtures.

Scientific Research Applications

Synthesis and Crystal Structures

  • The synthesis and crystal structure analysis of various coordination compounds, including those with 3-bromopyridine as a coligand, demonstrate the utility of bromopyridine derivatives in forming polymorphs and isomeric nickel(II)thiocyanate coordination compounds. These compounds have unique properties and are useful in crystallography and materials science (Krebs, Ceglarska, & Näther, 2021).

Chemical Synthesis

  • Benzylpiperidines, a class of compounds with various applications, can be synthesized using a temperature-programmed method involving aryl(pyridin-2-yl)methanols. This highlights the role of bromopyridine derivatives in enabling the synthesis of complex organic compounds (Ágai et al., 2004).

Palladacycle Synthesis and Properties

  • Bromopyridine derivatives are used in the synthesis of flat N(sp2)C(sp2)N(sp2) pincer palladacycles, which have unique photoluminescent properties. This has implications in the field of luminescent materials and coordination chemistry (Consorti et al., 2004).

Supramolecular Chemistry

  • In the field of supramolecular chemistry, bromopyridine derivatives play a key role in the formation of complex hydrogen-bonded architectures, as seen in compounds like copper(II) halides. This is crucial for understanding molecular interactions and designing molecular assemblies (Suksangpanya et al., 2004).

Solubility and Thermodynamics

  • The study of solubility and solution thermodynamics of bromopyrazole in mixed solvents, including methanol, can provide valuable insights into the physicochemical properties of bromopyridine derivatives. This is important for their application in various solvent systems (Wang, Du, & Zhao, 2017).

Electrocatalysis

  • Bromopyridine derivatives are used in the synthesis of catalysts for methanol oxidation, demonstrating their potential in the development of more efficient fuel cells and green energy solutions (Lin et al., 2013).

Safety And Hazards

The compound is classified as a warning under the GHS classification. The hazard statements include H302, H315, H319, H332, and H335. Precautionary measures include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

(4-bromopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVUUSQGWMQSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563704
Record name (4-Bromopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromopyridin-2-yl)methanol

CAS RN

131747-45-0
Record name (4-Bromopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromopyridin-2-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Sodium borohydride (763 mg, 20.17 mmol) was added portionwise to a solution of 4-bromo-pyridine-2-carboxylic acid methyl ester (1.98 g, 9.166 mmol) in ethanol (50 mL) under nitrogen and the reaction mixture was stirred at room temperature for 18 hours. The reaction was quenched by the addition of acetone (10 mL) and the reaction was stirred for 15 minutes. The solvent was evaporated and the residue partitioned between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate and the combined organics were collected, dried over anhydrous sodium sulfate and the solvent evaporated to afford the title compound (1.61 g, 94%) as a yellow oil. 1H NMR (300 MHz, CDCl3) δ3.4-3.5 (br s, 1H), 4.80 (s, 2H), 7.40 (dd, J=5.4, 1.8 Hz, 1H), 7.50 (br m, 1H), 8.39 (d, J=5.4 Hz, 1H). LCMS (m/z) 188/200 [M+H], Tr=1.55 min.
Quantity
763 mg
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
C Xie, Y Wu, HF Chau, T Zhang… - Advanced Optical …, 2023 - Wiley Online Library
Bioorthogonal chemistry is a rising field investigating chemical reactions in physiological environments with high specificity. However, only very few examples concern the real‐time …
Number of citations: 1 onlinelibrary.wiley.com
YW Yip, GL Law, WT Wong - Dalton Transactions, 2016 - pubs.rsc.org
The development of a europium(III) based probe (EuL1) for the detection of Cu(II) ions and hydrogen sulphide is presented. With the addition of Cu(II) ions, EuL1 displayed the greatest …
Number of citations: 36 pubs.rsc.org
YW Yip, Z Yan, GL Law… - European Journal of …, 2019 - Wiley Online Library
A water‐soluble europium(III)‐based probe, EuL, has been designed and synthesized for selective recognition of cysteine (Cys) over other structurally similar thiols and amino …
H Kühner, L Leyen, Z Hassan, C Wöll… - ChemPlusChem, 2023 - Wiley Online Library
In this report, we describe a modular synthesis approach towards a new series of non‐centrosymmetric, dipolar 4,4′‐bipyridines bearing 2,6‐ and 3,5‐functionalized pyridyl moieties at …
S Kim, ADS Richardson, A Modak… - The Journal of Organic …, 2022 - ACS Publications
We report the dual-catalytic enantioselective allylic alkylation of 2-(pyridylmethyl)amine-derived ketimines with allylic carbonates. The reaction proceeds under mild reaction conditions …
Number of citations: 1 pubs.acs.org
T Kantner - 2015 - researchportal.bath.ac.uk
Bioconjugation chemistry generally refers to the covalent derivatisation of biomolecules. Derivatisation of cysteine’s thiol of peptides and proteins is a common method in bioconjugation …
Number of citations: 4 researchportal.bath.ac.uk
C Xie - 2021 - theses.hal.science
This thesis presents my works in designing, preparing, and characterizing several types of novel lanthanide complexes for application in the fields of photodynamic theranostics. All the …
Number of citations: 10 theses.hal.science
S Charoensutthivarakul - 2014 - core.ac.uk
Malaria is one of the most prevalent and deadliest parasitic diseases affecting various systems of the body and leading to death. Resistance against antimalarial treatment is a major …
Number of citations: 5 core.ac.uk
YW Yip - 2017 - theses.lib.polyu.edu.hk
The development of lanthanide complexes for recognition of various prevalent bio-species, including metal cations and anions, has received great attention. Such senors offer some …
Number of citations: 2 theses.lib.polyu.edu.hk
XIE Chen - 2021 - theses.hal.science
Cette thèse présente mes travaux de conception, de préparation et de caractérisation de plusieurs types de nouveaux complexes de lanthanides pour des applications dans le domaine …
Number of citations: 2 theses.hal.science

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